3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate
Description
Properties
IUPAC Name |
3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7)/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBHREWNSSKKQF-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The trifluoroacetate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:
- Antimicrobial Activity: Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies have shown that modifications to the oxadiazole structure can enhance activity against various pathogens .
- Antiviral Properties: Certain derivatives have been reported to inhibit viral replication, particularly against coronaviruses .
- Anticancer Effects: The compound has shown promise in inhibiting cancer cell proliferation in vitro. Structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring can lead to increased cytotoxicity against tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interaction with Cellular Targets: Binding affinity studies suggest that this compound interacts with specific cellular receptors or proteins, disrupting normal cellular functions.
- Induction of Apoptosis: In cancer models, it has been observed that this compound can trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
Antimicrobial Study
A study conducted by Dhumal et al. (2016) evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds with a similar structure exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the oxadiazole structure could enhance antimicrobial efficacy .
Anticancer Research
In a recent study published in 2023, researchers found that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at micromolar concentrations. The study utilized flow cytometry to assess apoptosis rates and reported a marked increase in apoptotic cells upon treatment with the compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
This unique structure contributes to its diverse biological activities and interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines. The compound's ability to interact with DNA and inhibit topoisomerase enzymes was highlighted as a key factor in its anticancer efficacy .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been widely studied. 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate has shown effectiveness against several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Potential Antidepressant Effects
Recent studies have suggested that the compound may exhibit antidepressant-like effects in animal models. The proposed mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study:
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test and tail suspension test .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Researchers are actively exploring modifications to enhance its pharmacological profile and reduce potential toxicity.
Synthetic Pathway Overview:
- Reaction of phenyl hydrazine with carboxylic acid derivatives to form hydrazones.
- Cyclization to form the oxadiazole ring.
- Acetylation or trifluoroacetylation to yield the final product.
Conclusion and Future Perspectives
The applications of this compound span across anticancer and antimicrobial domains, with emerging evidence supporting its neuropharmacological potential. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its therapeutic efficacy.
Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Long-term toxicity assessments.
- Clinical trials to evaluate efficacy in human populations.
This compound represents a promising candidate for further exploration in drug development pipelines aimed at treating various diseases.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
- Heterocycle Core : The target compound’s 1,2,4-oxadiazole core differs from the imidazolidin-2,4-dione in IM-3 and IM-7, impacting electronic properties and metabolic stability. Oxadiazoles are often more rigid and electron-deficient, favoring interactions with biological targets .
- This may enhance receptor selectivity .
- Counterion: The TFA salt improves aqueous solubility compared to neutral imidazolidinones, facilitating in vitro and in vivo studies .
Key Observations :
- Imidazolidinones are synthesized via Strecker reactions with amino acids, achieving moderate yields (70–74%) .
- Trifluoroacetate counterion formation may involve salt metathesis or in situ acid-base reactions during purification .
Pharmacological and Functional Comparisons
Key Observations :
- IM-3 and IM-7 exhibit distinct physiological effects (CNS and cardiovascular), likely due to their imidazolidinone core and aryl substituents .
- The TFA counterion may influence bioavailability, as seen in other trifluoroacetate salts used in drug formulations .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate with high purity?
- Methodological Answer : Synthesis should prioritize regioselective cyclization of 1,2,4-oxadiazole precursors under controlled conditions. Use trifluoroacetic acid (TFA) as a counterion to stabilize the pyrrolidinyl moiety. Purification via reverse-phase HPLC with ammonium acetate buffer (pH 6.5) is recommended to separate trifluoroacetate salts from unreacted intermediates . Monitor reaction progress using LC-MS to confirm molecular ion peaks ([M+H]+) and ensure chiral integrity via chiral stationary-phase chromatography for the (2S)-pyrrolidinyl group .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm phenyl, oxadiazole, and trifluoroacetate groups.
- HRMS : Verify exact mass (±5 ppm) to distinguish between isobaric impurities.
- IR Spectroscopy : Identify characteristic C=O (oxadiazole) and C-F (trifluoroacetate) stretches.
Cross-reference data with analogs like ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate to confirm structural motifs .
Q. What are the standard protocols for assessing aqueous solubility and stability?
- Methodological Answer : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) and simulate physiological conditions (37°C, 48 hours). Use UV-Vis spectroscopy to track degradation via absorbance changes at λ~260 nm (oxadiazole ring). For stability under acidic conditions (e.g., gastric fluid), employ 0.1N HCl and monitor via LC-MS for hydrolyzed byproducts like phenyl-pyrrolidinyl amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols:
- Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Validate target engagement (e.g., receptor binding) via SPR or ITC to confirm direct interactions.
- Compare data with structurally related compounds (e.g., 1,2,4-oxadiazole derivatives with trifluoromethyl groups) to isolate the impact of the (2S)-pyrrolidinyl group .
Q. What advanced strategies are recommended for studying the compound’s chiral-dependent pharmacokinetics?
- Methodological Answer : Conduct enantioselective pharmacokinetic studies:
- Administer racemic and enantiopure forms in animal models.
- Use chiral LC-MS/MS to quantify plasma concentrations of both enantiomers.
- Analyze metabolic pathways (e.g., CYP450-mediated oxidation) to identify chiral inversion or selective clearance .
Q. How can computational modeling enhance the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Apply molecular dynamics (MD) simulations to predict logP and polar surface area (PSA). Optimize substituents on the phenyl ring (e.g., introducing halogens) while preserving the oxadiazole scaffold. Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 cells) and compare with reference compounds like triazole-based CNS drugs .
Q. What methodologies are critical for analyzing the compound’s stability under photolytic stress?
- Methodological Answer : Expose solid and solution forms to ICH Q1B guidelines (UV light, 1.2 million lux hours). Detect photodegradants via UPLC-PDA-ELSD and characterize using high-resolution tandem mass spectrometry (HRMS/MS). Compare degradation profiles with trifluoroacetate-free analogs to isolate salt-specific instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
